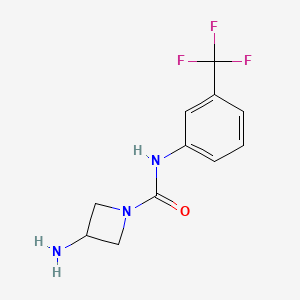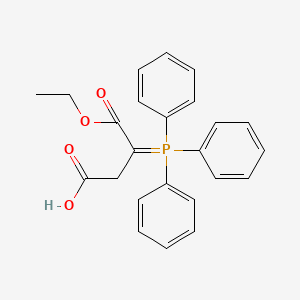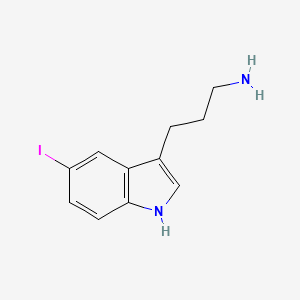
3-(5-Iodo-3-indolyl)-1-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Iodo-3-indolyl)-1-propanamine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of an iodine atom at the 5-position of the indole ring and a propanamine group at the 1-position.
Preparation Methods
The synthesis of 3-(5-Iodo-3-indolyl)-1-propanamine typically involves the iodination of an indole precursor followed by the introduction of the propanamine group. One common synthetic route is as follows:
Iodination of Indole: The indole precursor is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position of the indole ring.
Introduction of Propanamine Group: The iodinated indole is then reacted with a propanamine derivative under appropriate conditions to form the final product.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
3-(5-Iodo-3-indolyl)-1-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(5-Iodo-3-indolyl)-1-propanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(5-Iodo-3-indolyl)-1-propanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.
Comparison with Similar Compounds
3-(5-Iodo-3-indolyl)-1-propanamine can be compared with other indole derivatives, such as:
5-Bromo-3-indolyl-β-D-galactopyranoside: Similar to this compound, this compound is used in molecular biology as a chromogenic substrate.
5-Iodo-3-indolyl-β-D-galactopyranoside: This compound is also a chromogenic substrate and is used in various biochemical assays.
X-gal (5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside): Another indole derivative used as a chromogenic substrate in molecular biology.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the propanamine group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13IN2 |
|---|---|
Molecular Weight |
300.14 g/mol |
IUPAC Name |
3-(5-iodo-1H-indol-3-yl)propan-1-amine |
InChI |
InChI=1S/C11H13IN2/c12-9-3-4-11-10(6-9)8(7-14-11)2-1-5-13/h3-4,6-7,14H,1-2,5,13H2 |
InChI Key |
XNLMSZHHMNSZBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=CN2)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


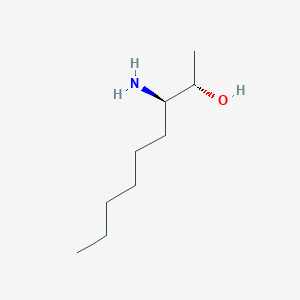
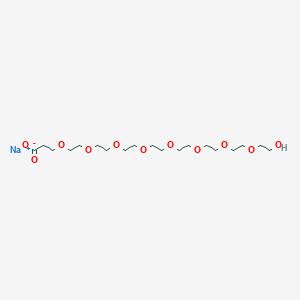
![{2-[4-(2-Amino-ethoxy)-phenyl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13721486.png)
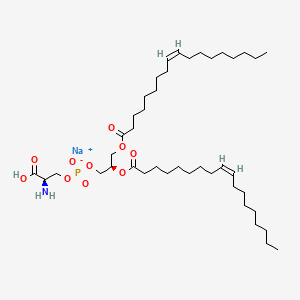
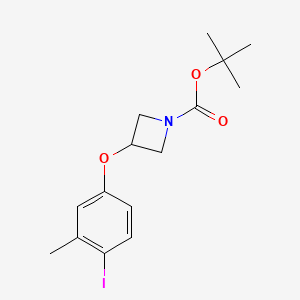
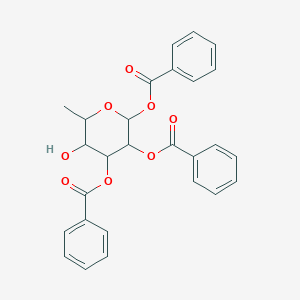
amine](/img/structure/B13721518.png)
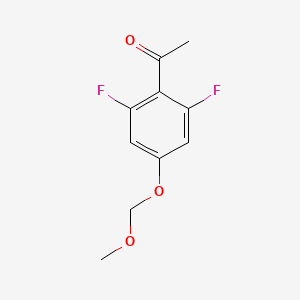
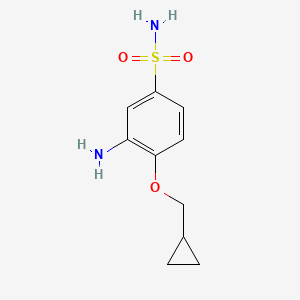
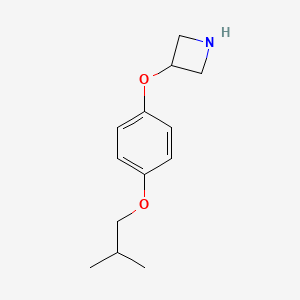
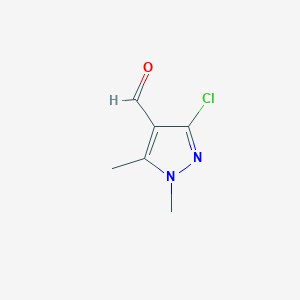
![ethyl 8-hydroxy-4,5-dihydro-2H-benzo[g]indazole-3-carboxylate](/img/structure/B13721546.png)
